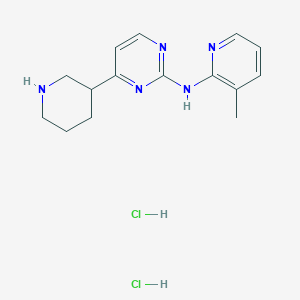
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride, commonly referred to as PPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is structurally similar to the neurotransmitter dopamine and is used as a tool to study the effects of dopamine in the brain. PPA has been used in a number of research studies to investigate the mechanisms of action and biochemical and physiological effects of dopamine on the brain.
科学的研究の応用
Antimicrobial and Antifungal Activities
- Pyrimidine derivatives have shown significant antimicrobial and antifungal properties. For instance, pyrimidine salts synthesized with chloranilic and picric acids demonstrated notable inhibition towards antimicrobial activity, emphasizing the potential of pyrimidine-based compounds in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Anti-angiogenic and DNA Cleavage Studies
- Novel pyrimidine derivatives have exhibited significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility in cancer research (Kambappa et al., 2017).
Metabolism and Pharmacokinetics in Drug Development
- The metabolism and pharmacokinetics of structurally related antineoplastic tyrosine kinase inhibitors, such as flumatinib, have been studied in chronic myelogenous leukemia patients. These studies provide insight into the main metabolic pathways of these compounds, which is crucial for drug development and optimization (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Evaluation of Biological Activities
- The synthesis of pyrimidine derivatives and their evaluation for various biological activities, including antimicrobial and antitumor effects, is a significant area of research. These studies not only contribute to the understanding of the chemical properties of pyrimidine derivatives but also aid in the discovery of new therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010).
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.2ClH/c1-11-4-2-8-17-14(11)20-15-18-9-6-13(19-15)12-5-3-7-16-10-12;;/h2,4,6,8-9,12,16H,3,5,7,10H2,1H3,(H,17,18,19,20);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUYTQIAKZSBQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC=CC(=N2)C3CCCNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



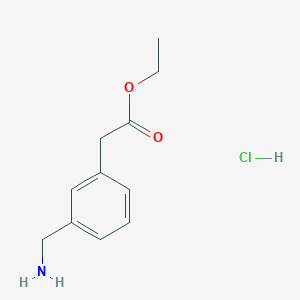
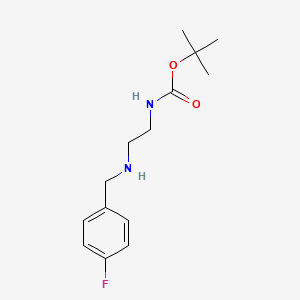
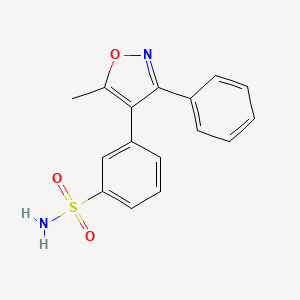
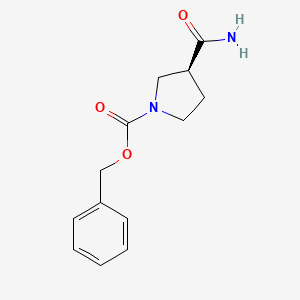
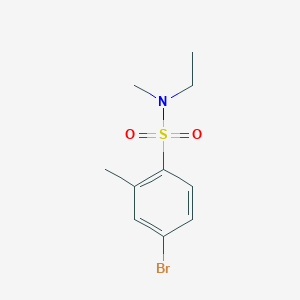
![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)



